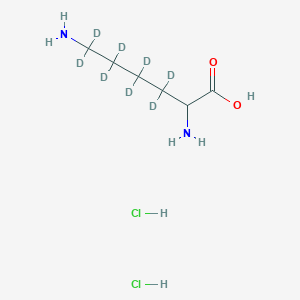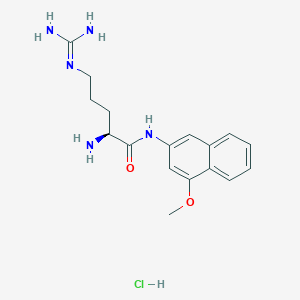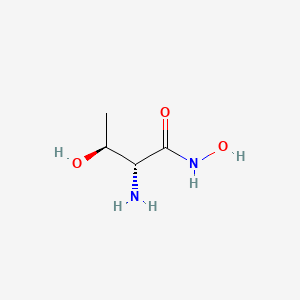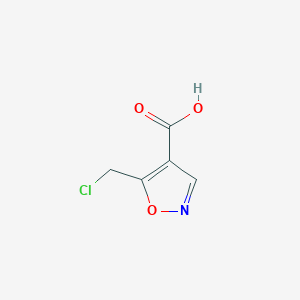
Methyltriethoxygermane
Descripción general
Descripción
Methyltriethoxygermane is a chemical compound with the molecular formula C7H18GeO3 . It has a molecular weight of approximately 222.80 g/mol . It is used in various industrial applications .
Physical And Chemical Properties Analysis
Methyltriethoxygermane has a boiling point of 166-167°C and a density of 1.1280 g/mL . Its refractive index at 20°C is 1.4128 . These properties can be important for its storage, handling, and use .Aplicaciones Científicas De Investigación
Application in Redox Reactions and Transformations of Mercury Species
Methyltriethoxygermane's relevance in scientific research is exemplified in studies like the one conducted by Whalin, Kim, and Mason (2007). Their research focused on the redox reactions and transformations of mercury species in coastal waters. The study found that both mercury oxidation and reduction were simultaneously occurring and were mediated by photochemical processes in the waters investigated. This research is crucial for understanding the redox and transformations of mercury in natural water systems (Whalin, Kim, & Mason, 2007).
Role in Semiconductor Nanowire Synthesis
The chemical control of semiconductor nanowire kinking and superstructure is another area where methyltriethoxygermane has been applied. Musin and Filler (2012) demonstrated that methylgermane can induce a transition from 111 to 110 oriented growth during the vapor-liquid-solid synthesis of Ge nanowires. This ability to manipulate the structure of semiconductor nanowires is pivotal for advancing nanotechnology and electronics (Musin & Filler, 2012).
Polymerization of Methylvinyloxygermanes
In the field of polymer science, the synthesis and polymerization of methylvinyloxygermanes have been explored. Kida, Nozakura, and Murahashi (1972) synthesized methylvinyloxygermanes and found them to be polymerizable by radical and cationic initiators. These polymers were converted into poly(vinyl alcohol), showcasing the potential of methylvinyloxygermanes in polymer chemistry (Kida, Nozakura, & Murahashi, 1972).
Implications in Atmospheric Chemistry
Methyltriethoxygermane also has implications in atmospheric chemistry, as demonstrated in studies on atmospheric methanol. Müller et al. (2016) elucidated the molecular reaction mechanisms involving methyl peroxy radicals, which are key in tropospheric chemistry. Understanding these reactions is essential for comprehending atmospheric processes and their impacts on the environment (Müller et al., 2016).
Applications in Catalysis
The role of methyltriethoxygermane in catalysis is highlighted in research by Neumann and Wang (1997), who studied methyltrioxorhenium supported on silica for alkene epoxidation. This catalytic process is significant for industrial chemistry, demonstrating the utility of methyltriethoxygermane in facilitating efficient chemical reactions (Neumann & Wang, 1997).
DNA Methylation Research
In the biomedical field, methyltriethoxygermane is relevant in DNA methylation research. Houseman et al. (2012) developed a method for inferring changes in the distribution of white blood cells using DNA methylation signatures. This technique is vital for understanding the underlying immuno-biology of chronic medical conditions (Houseman et al., 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
triethoxy(methyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18GeO3/c1-5-9-8(4,10-6-2)11-7-3/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDLHPSPSFDVJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Ge](C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18GeO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587029 | |
| Record name | Triethoxy(methyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyltriethoxygermane | |
CAS RN |
5865-91-8 | |
| Record name | Triethoxy(methyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyltriethoxygermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate;hydrate](/img/structure/B1602550.png)









